molecular formula C21H21F3N2O2 B2527233 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide CAS No. 941910-81-2

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide

Cat. No. B2527233
CAS RN: 941910-81-2
M. Wt: 390.406
InChI Key: WMYJWDSEHHRPKW-UHFFFAOYSA-N
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Description

The compound "N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide" is a structurally complex molecule that appears to be related to various research areas, including medicinal chemistry and synthetic organic chemistry. The molecule consists of a tetrahydroquinoline core, which is a common structure in many biologically active compounds, and a trifluoromethyl benzamide moiety, which can impart unique physical and chemical properties to the molecule.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the visible-light induced trifluoromethylation of N-arylcinnamamides with Togni's reagent has been used to create CF3-containing dihydroquinolinones and 1-azaspiro[4.5]decanes, which suggests that similar methodologies could potentially be applied to the synthesis of the compound . Additionally, the visible-light induced difluoromethylation and trifluoromethylation of N-benzamides with fluorinated sulfones have been developed, indicating that these methods could be adapted for the synthesis of related compounds with CF2H/CF3 groups .

Molecular Structure Analysis

The molecular structure of related compounds has been investigated, with studies demonstrating the synthesis of condensed triazines from N-dichlormethylene benzamide and amidines, providing insights into the structural characteristics of similar benzamide derivatives . Furthermore, the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide has been studied using DFT methods, which could be relevant for understanding the molecular structure and reactivity of the compound .

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored, such as the oxidative coupling between primary and secondary benzamides and alkynes to synthesize polycyclic amides . This study indicates that the benzamide moiety can undergo C-H activation and coupling reactions, which could be pertinent to the chemical reactions that the compound "N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide" might participate in.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide" are not detailed in the provided papers, the studies on related compounds suggest that the presence of the trifluoromethyl group could significantly affect the molecule's lipophilicity, metabolic stability, and potential for interactions with biological targets . The tetrahydroquinoline core is known for its synthetic versatility and presence in compounds with various pharmacological activities, which could also influence the compound's properties .

Scientific Research Applications

Radioligand Development

One of the notable applications is in the development of novel radioligands for imaging the sigma-2 receptor status of solid tumors with positron emission tomography (PET). A study synthesized and evaluated a series of fluorine-containing benzamide analogs, including N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide derivatives, as candidate ligands for PET imaging. These compounds showed high tumor uptake and acceptable tumor/normal tissue ratios, highlighting their potential in cancer diagnostics and therapy monitoring (Tu et al., 2007).

Synthetic Chemistry

In synthetic chemistry, the compound has been utilized in catalytic systems for the synthesis of complex organic structures. For instance, a study described the use of similar benzamide derivatives in Rh-catalyzed oxidative coupling reactions between primary and secondary benzamides and alkynes. This method facilitates the synthesis of polycyclic amides, showcasing the versatility of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide in constructing intricate molecular architectures (Song et al., 2010).

Chemosensor Development

Additionally, this compound has been explored in the development of fluorescent chemosensors for metal ions detection. A study highlighted the preparation of a highly selective fluorescent chemosensor based on a structurally similar compound for detecting cobalt(II) ions in living cells. The chemosensor exhibited remarkable fluorescence enhancement upon interaction with Co2+, demonstrating its potential in environmental monitoring and biological research (Liu et al., 2019).

properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O2/c1-2-3-12-26-18-10-9-15(13-14(18)8-11-19(26)27)25-20(28)16-6-4-5-7-17(16)21(22,23)24/h4-7,9-10,13H,2-3,8,11-12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYJWDSEHHRPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide

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